

Orlandin as a Secondary Metabolite: A Technical Guide

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Compound of Interest

Compound Name: *Orlandin*

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Introduction

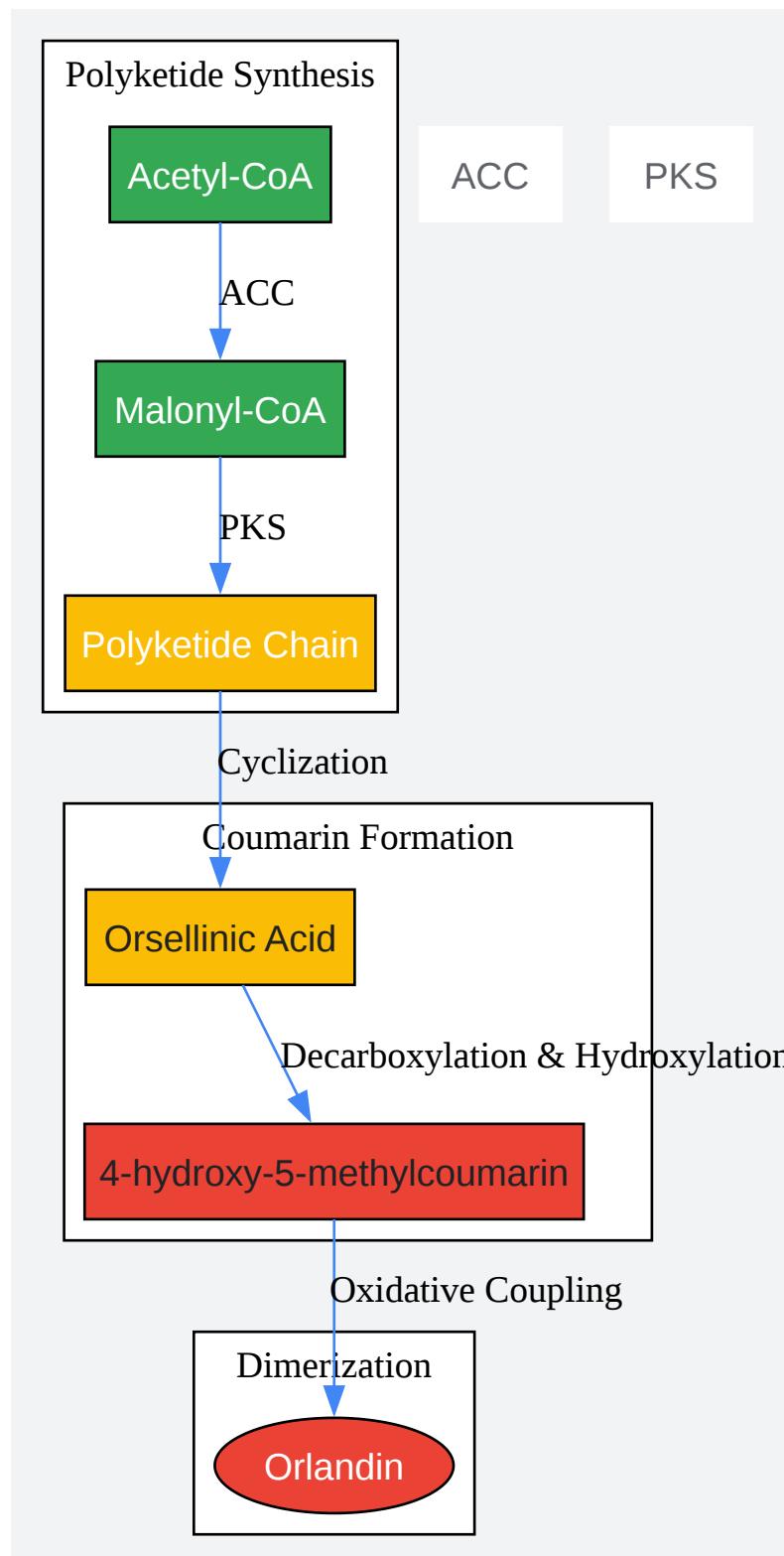
Orlandin is a secondary metabolite produced by the fungus *Aspergillus niger*.^[1] It belongs to the class of 8,8'-bicoumarins and is structurally related to kotanin. First reported in 1979, **orlandin** has been identified as a plant growth regulator, exhibiting inhibitory effects on the growth of etiolated wheat coleoptiles.^{[1][2]} This technical guide provides an in-depth overview of **orlandin**, focusing on its biosynthesis, experimental protocols for its isolation and biological evaluation, and quantitative data regarding its activity.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₂₂ H ₁₈ O ₈
Molecular Weight	410.38 g/mol
IUPAC Name	7-hydroxy-8-(7-hydroxy-4-methoxy-5-methyl-2-oxochromen-8-yl)-4-methoxy-5-methylchromen-2-one
Synonyms	Bis(8,8'-(7-hydroxy-4-methoxy-5-methylcoumarin))
CAS Number	69975-77-5

Biosynthesis

Orlandin is a polyketide, and its biosynthesis in *Aspergillus niger* is proposed to follow a pathway that leads to the formation of coumarin precursors. The proposed biosynthetic pathway for **orlandin** is illustrated below.



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Caption: Proposed biosynthetic pathway of **orlandin**.

Biological Activity: Plant Growth Inhibition

The primary reported biological activity of **orlandin** is the inhibition of plant growth, specifically the elongation of etiolated wheat coleoptiles.[\[1\]](#)

Quantitative Data

The following table summarizes the inhibitory effects of **orlandin** on the growth of etiolated wheat coleoptiles at various concentrations, as reported by Cutler et al. (1979).

Concentration (M)	Percent Inhibition
10^{-3}	100%
10^{-4}	65%
10^{-5}	20%

Data extracted from Cutler et al., J. Agric. Food Chem. 1979, 27, 3, 592–595.

Experimental Protocols

Isolation and Purification of Orlandin from *Aspergillus niger*

This protocol is based on the methodology described by Cutler et al. (1979).

1. Fungal Culture:

- *Aspergillus niger* is cultured on a suitable medium, such as potato dextrose agar, to establish a mature culture.
- The fungus is then inoculated into a liquid medium (e.g., yeast extract sucrose broth) and incubated for approximately 19 days to allow for the production of secondary metabolites.

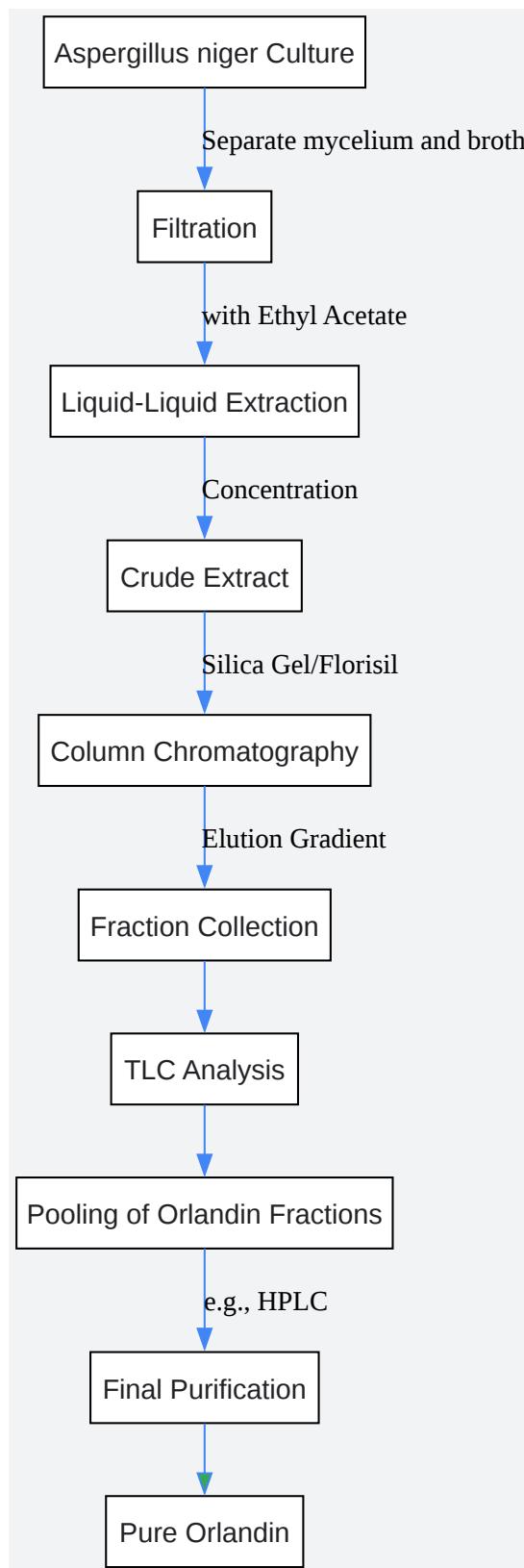
2. Extraction:

- The culture broth is filtered to separate the mycelium from the liquid medium.

- The filtrate is extracted with an organic solvent, such as ethyl acetate.
- The organic phase, containing the crude extract, is collected and concentrated under reduced pressure.

3. Chromatographic Purification:

- The crude extract is subjected to column chromatography on a silica gel or Florisil column.
- The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., benzene) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
- Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing **orlandin**.
- Fractions containing **orlandin** are combined and concentrated.
- Further purification can be achieved by repeated column chromatography or other techniques such as preparative TLC or high-performance liquid chromatography (HPLC).



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Caption: Experimental workflow for the isolation of **orlandin**.

Wheat Coleoptile Bioassay for Plant Growth Inhibition

This bioassay is used to determine the effect of **orlandin** on plant cell elongation.

1. Preparation of Wheat Seedlings:

- Wheat seeds (*Triticum aestivum*) are soaked in water and then planted in a suitable substrate (e.g., vermiculite).
- The seeds are allowed to germinate and grow in complete darkness for approximately 4-5 days to produce etiolated seedlings.

2. Coleoptile Sectioning:

- The top portion of the coleoptiles (approximately 3-4 mm) is removed.
- A section of the coleoptile (e.g., 4-5 mm) is excised from the region just below the tip.

3. Incubation with **Orlandin**:

- The coleoptile sections are placed in test tubes or petri dishes containing a buffered solution (e.g., phosphate buffer with sucrose).
- **Orlandin**, dissolved in a suitable solvent (e.g., ethanol), is added to the buffered solution at various concentrations. A control group with only the solvent is also prepared.
- The test tubes are incubated in the dark on a rotating apparatus for 18-24 hours.

4. Measurement and Data Analysis:

- After incubation, the final length of the coleoptile sections is measured.
- The change in length for each section is calculated.
- The percent inhibition for each concentration of **orlandin** is determined by comparing the growth in the treated groups to the control group.

Mechanism of Action

The precise molecular mechanism of action for **orlandin**'s plant growth-inhibiting properties has not been fully elucidated. As a plant growth regulator, it is likely that **orlandin** interferes with the signaling or metabolic pathways of plant hormones that control cell elongation, such as auxins and gibberellins.^{[3][4][5]} However, specific molecular targets or signaling cascades directly affected by **orlandin** have not been identified. Further research is needed to understand the specific interactions of **orlandin** within plant cells that lead to the observed growth inhibition.

Conclusion

Orlandin is a fungal secondary metabolite with well-documented plant growth-inhibiting properties. The experimental protocols for its isolation and bioassay are established, and quantitative data on its inhibitory effects are available. While the proposed biosynthetic pathway provides a framework for understanding its formation, the specific molecular mechanism of action remains an area for further investigation. This technical guide provides a comprehensive foundation for researchers interested in exploring the biological activities and potential applications of **orlandin**.

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